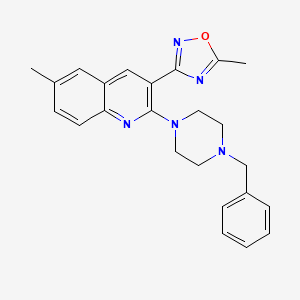![molecular formula C17H26N2O2 B4505762 N-[3-(2-methoxyphenyl)propyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4505762.png)
N-[3-(2-methoxyphenyl)propyl]-1-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[3-(2-methoxyphenyl)propyl]-1-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.199428076 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities :
- The synthesis of novel heterocyclic compounds derived from benzodifuran and their evaluation as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities were reported (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- In the context of inflammatory diseases, N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide, condensed with various compounds like pyrrolidine and piperidine, showed potent anti-inflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999).
Pharmacological Profiles :
- WAY-100635, a compound closely related to N-[3-(2-methoxyphenyl)propyl]-1-methyl-4-piperidinecarboxamide, acts as a potent and selective 5-HT1A receptor antagonist, showing promise in studies of serotonin-containing neurons (Craven, Grahame-Smith, & Newberry, 1994).
Chemical Reactions and Synthesis Techniques :
- Alkoxycarbonylpiperidines, including compounds similar to this compound, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, a significant reaction in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Antibacterial and Antifungal Properties :
- A study highlighted the selective killing of bacterial persisters by a chemical compound, demonstrating the potential of such compounds in addressing antibiotic resistance (Kim et al., 2011).
Potential in Drug Development :
- The synthesis and evaluation of various derivatives, including the structurally related compounds, for potential pharmacological applications in the context of diabetes and other diseases have been explored in multiple studies (Sawai, Mizuno, Ito, Kawakami, & Yamano, 2009).
Propriétés
IUPAC Name |
N-[3-(2-methoxyphenyl)propyl]-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-19-12-9-15(10-13-19)17(20)18-11-5-7-14-6-3-4-8-16(14)21-2/h3-4,6,8,15H,5,7,9-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGURYZHPHCMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NCCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4505687.png)
![N-allyl-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505694.png)

![7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one](/img/structure/B4505709.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505713.png)
![3-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4505737.png)
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4505741.png)
![7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4505750.png)
![methyl 2-methyl-3-{[(1-methyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4505754.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4505770.png)
![N-allyl-1-[(4-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505777.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4505785.png)

